molecular formula C17H15NO5 B11165957 4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl acetate

4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl acetate

Cat. No.: B11165957
M. Wt: 313.30 g/mol
InChI Key: HSKVYHFMXRSQHR-UHFFFAOYSA-N
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Description

4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE is a complex organic compound that features a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate acylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of enzyme catalysis and disruption of metabolic processes .

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C17H15NO5/c1-11(19)23-14-5-2-12(3-6-14)17(20)18-13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10H,8-9H2,1H3,(H,18,20)

InChI Key

HSKVYHFMXRSQHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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